Journal Name:International Journal of Food Properties
Journal ISSN:1094-2912
IF:3.388
Journal Website:http://www.tandf.co.uk/journals/titles/10942912.asp
Year of Origin:1998
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:314
Publishing Cycle:Tri-annual
OA or Not:Yes
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-06-16 , DOI:
10.1080/13647830.2022.2083525
This study presents an algebraic combustion closure for Large eddy simulation (LES) exhibiting attributes of simplicity and simultaneous accuracy under realistic combustion conditions. The model makes use of the interlink between the reaction and dissipation rates in premixed turbulent combustion but relaxes the thin flame assumption by considering finite-rate chemistry effects in the small-scale turbulence structure. The core idea of the approach is to approximate the reaction progress in the unresolved spectrum of wave lengths and to use it within a filtered reaction rate expression. The model is implemented in OpenFOAM 4.0 and is tested on a turbulent, premixed flame behind a bluff-body, applying an LES approach for turbulence modelling. The cross comparison of velocity, temperature and composition data with experiments and a well-investigated combustion model in literature reveals competitive performance of the new model. Especially in the near-field of the bluff body flame, corresponding to thin and moderately thickened flame regions, its ability to capture the flame structure is highly promising. The chosen, partly explicit approach to recover the temperature from the transported sensible enthalpy, involving a strong coupling between filtered reaction and heat release rate, also shows advantages over obtaining the temperature from presumed probability density functions.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-05-25 , DOI:
10.1080/13647830.2022.2063194
To build a set of complete kinetic parameters of oxygenated fuels kinetic model on Pt catalyst, methanol was used as an example to carry out the catalytic oxidation kinetics experiment of oxygenated fuels on Pt/ZSM-5 catalyst. The Power law model and Langmuir–Hinshelwood (L–H) model were established to characterise the catalytic oxidation reaction of methanol. Then the oxidation kinetics of methanol, ethanol, dimethyl ether (DME) and n-butanol on Pt/ZSM-5 was studied under the same experimental conditions. It was found that the reaction orders of fuel molecules (methanol is −0.14) were much less than that of oxygen (1.23) in Power law model. The adsorption constants of fuel molecules were higher than that of oxygen in L–H model. The adsorption characteristics of alcohols on Pt were similar, but the reaction orders of alcohols were not consistent. The adsorption constants and adsorption heat of dimethyl ether were much larger than that of alcohols. The intrinsic reaction rates of four oxygenated fuels on Pt/ZSM-5 were compared at the same input power: rmethanol>rDME>rethanol>rn-butanol. In general, methanol is a suitable oxygenated fuel in the design and development of catalytic micro-combustor.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-05-11 , DOI:
10.1080/13647830.2023.2209047
The quenching mode of local flame–wall interaction (FWI) is investigated for its response to different levels of turbulence intensity as well as its effect on quenching distance, wall heat flux, and near-wall reaction. For that, direct numerical simulations of turbulent premixed methane combustion in a constant volume vessel are carried with initial Karlovitz numbers (Ka) of 1.0, 10.0, and 30.0. Local flame–wall quenching positions are identified based on the local fuel consumption speed during the turbulent combustion process, and the local FWI events have been classified into four quenching modes according to the flame–wall geometric relationships of quenching positions, namely head-on quenching (HOQ), oblique-wall quenching, side-wall quenching (SWQ), and back-on quenching (BOQ). The results show that in the case with higher initial Ka, the flame surface shows a more complicated wrinkled structure due to the flame–turbulence interaction. Meanwhile, the local quenching distance defined based on the identified quenching position is strongly influenced by the near-wall flow, and the range of the local quenching mode extends further to BOQ. However, for all three cases, HOQ and near-HOQ modes account for the majority of local FWI. Wall heat flux and heat release rate (HRR) of near-wall reaction yield high values for the FWI under HOQ or BOQ and are low for SWQ. In addition, there is a discrepancy in the near-wall transportation of some species under different quenching modes, which further leads to the difference in FWI-induced near-wall reaction regarding its total and elementary HRR.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-12-08 , DOI:
10.1080/13647830.2022.2153740
The Uniform Conditional State (UCS) and the Multidimensional Flamelet Manifold (MFM) models are methods for the tabulation of chemistry in simulations of turbulent flames. The high-dimensionality of the tables these models generate and many possible combinations of the values for the input variables necessitate the allocation of a considerable size of memory during CFD calculations. This issue becomes even more problematic when adding more conditioning variables to the model. In this study, two Artificial Intelligence (AI)-based approaches referred to as Decision Tree (DT) and Artificial Neural Network (ANN) are developed and tested to provide in situ chemistry representation. The goal is to predict four parameters (outputs) accurately with low memory demand and computational cost. The trained AI models are then employed for simulation of a turbulent premixed flame. Comparison of the results from the AI-based approaches to those from the conventional UCS model shows acceptable agreement. The memory and CPU requirements from the different approaches are compared. It is found that the ANN model reduces the size of the chemistry table by around 92%. Conversely, the DT-based model reduces the size of the chemistry model by only 40%. The CPU time for using the DT model during the CFD calculations was around 10% shorter than the conventional approach while it was 8% higher for the ANN model. It was concluded that, based on the particular applications, different AI-based methods can facilitate an efficient representation of the chemistry manifold.
Efficient treatment of secondary kinetic processes for pre-partitioned adaptive chemistry approaches
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-08-22 , DOI:
10.1080/13647830.2022.2111275
Probability Density Function (PDF) methods, which allow for the direct integration of chemical kinetics, are well established to accurately simulate turbulent flames with strong turbulence-chemistry interactions. While adaptive chemistry techniques have been proven effective in reducing the high CPU cost and memory requirements associated with the handling of chemistry in such simulations, performance metrics have mostly been focussed on the primary oxidation pathways converting fuel to major products. In contrast, this work investigates the ability of adaptive techniques, in this case, the pre-partitioned adaptive chemistry (PPAC) approach, to handle secondary kinetics pathways that are parallel, but tightly coupled to the main oxidation process, taking NOx formation as a case study. PPAC relies on a partitioning of the composition space into a user-specified number of regions, on which specialised reduced models are generated using the Directed Relation Graph with Error Propagation (DRGEP) reduction technique. The direct application of that methodology to a mix of hydrocarbon oxidation and nitrogen-related targets is shown to yield excessively detailed region-specific reduced mechanisms in order to properly capture both the main oxidation and the secondary NOx formation processes, thereby decreasing the benefits of the adaptive approach. To address this issue, a sequential approach is proposed for the generation of the region-specific reduced mechanisms, in which the primary combustion pathways relevant for each region are identified first, followed by the selective addition, directly at the reduced level, of any secondary pathways relevant for that region using a recently developed build-up technique. This new strategy is assessed in the context of propane combustion in a partially stirred reactor (PaSR) and methane combustion in the Sandia Flame D configuration, demonstrating in both cases the benefits of the sequential approach for reduced model generation.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-07-27 , DOI:
10.1080/13647830.2022.2103452
A new rotational flamelet model with inward swirling flow through a stretched vortex tube is developed for sub-grid modelling to be coupled with the resolved flow for turbulent combustion. The model has critical new features compared to existing models. (i) Non-premixed flames, premixed flames, or multi-branched flame structures are determined rather than prescribed. (ii) The effects of vorticity and the related centrifugal acceleration are determined. (iii) The strain rates and vorticity applied at the sub-grid level can be directly determined from the resolved-scale strain rates and vorticity without a contrived progress variable. (iv) The flamelet model is three-dimensional. (v) The effect of variable density is addressed. (vi) The inward swirl is created by vorticity combined with two compressive normal strain components; this feature distinguishes the model from counterflow flamelet models. Solutions to the multicomponent Navier–Stokes equations governing the flamelet model are obtained. By coordinate transformation, a similar solution is found for the model, through a system of ordinary differential equations. Vorticity creates a centrifugal force on the sub-grid counterflow that modifies the molecular transport rates, burning rates, and flammability limits. Sample computations of the inward swirling rotational flamelet model without coupling to the resolved flow are presented to demonstrate the importance of the new features. Premixed, nonpremixed, and multi-branched flame structures are examined. Parameter surveys are made with rate of normal strain, vorticity, Damköhler number, and Prandtl number. The centrifugal effect has interesting consequences when combined with the variable-density field. Flow direction can reverse; burning rates can be modified; flammability limits can be extended.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-10-20 , DOI:
10.1080/13647830.2022.2136039
With the increase of bioenergy crops and the rapid development of agriculture, the total amount of solid waste is increasing rapidly. This study quantified the pyrolytic performance and gaseous products of spent coffee grounds (SCG), Chinese medicine residue (CMR), vinasse (VI) and camellia oil shell (COS) by using (derivative) thermogravimetric ((D)TG), Fourier transform infrared spectrometry (FTIR) and mass spectrometry (MS) analyses. There are two main stages of mass loss: volatilisation of volatiles and continuous decomposition of macromolecules. At a heating rate of 20°C/min, COS has the slowest pyrolysis rate compared to the other three. Model-free methods: Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) were used to calculate the activation energy (E) of samples with different conversion rates (α). SCG and VI have the highest average activation energy (about 240kJ/mol), followed by CMR (200kJ/mol), and COS the lowest (175kJ/mol). FTIR was mainly used to detect functional group types (including hydroxyl, carbonyl, aldehyde and ester groups, etc.), while MS co-detected the characteristics of condensable/non-condensable gases (including H2O, CO2, NOx, SOx, C6H6, C7H8, C9H8 and other major gas emissions, pollutants and hydrocarbons). Nitrogen oxides are produced in the range of 500–800°C. SCG and VI emit more gas pollutants than CMR and COS.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-06-20 , DOI:
10.1080/13647830.2023.2224755
This article reports flamelet/transported PDF (TPDF) simulations of the well-documented ethylene/air turbulent non-premixed jet flame investigated experimentally at Sandia. The transported PDF equation is solved with the Stochastic Eulerian Field method. The soot production is modelled by a validated three equation PAH-based soot model that predicts the mean soot aggregate properties at low computational time and includes a detailed description of the soot production processes. Gas and soot radiation is modelled using the rank-correlated full-spectrum k model. The turbulence/chemistry/soot production/radiation interactions are taken into account by means of the PDF method. Simulations are run by considering or not soot differential mixing. Based on recent conclusions drawn from Direct Numerical Simulations (Zhou et al., Proc. Combsut. Inst. 38 (2021) 2731–2739), soot differential mixing is modelled by neglecting soot mixing owing to sufficiently large mixing timescales. When soot differential mixing is considered, model predictions reproduce reasonably well the exhaustive set of experimental data, including flame structure, soot statistics and radiative outputs without adjusting parameters. In particular, the predictions demonstrate for the first time the capability of RANS/TPDF models to capture the soot intermittency. On the other hand, neglecting the soot differential mixing produces notable reductions in mean and fluctuating soot volume fraction and soot intermittency. Scatter plot analysis shows that the effects of soot differential mixing are more pronounced in regions of the mixture fraction space where soot surface growth and soot oxidation dominate the soot production, affecting these processes in a non-negligible manner. In an opposite way, soot nucleation and PAH condensation are much less significantly affected. Model results show also that disregarding soot differential mixing reduces the mean soot emission as well the soot emission turbulence/radiation interaction.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-03-16 , DOI:
10.1080/13647830.2023.2188259
The pressure rise caused by end-gas auto-ignition in spark-ignited engines is discussed using numerical simulation and theoretical approaches. The main objective of this study is to explain the mechanism by which the end-gas expansion during auto-ignition suppresses the pressure rise in spark-ignited engines, and theoretically to demonstrate using asymptotic analysis that the pressure rise depends on the Damköhler number. A one-dimensional direct numerical simulation (DNS) of end-gas auto-ignition is performed, and the modelling assumptions for it are discussed based on the DNS results. The Damköhler number, defined as the acoustic time scale and the characteristic time scale of the chemical reaction, is introduced in the modelling. The end-gas auto-ignition model is solved numerically, and it is shown that the pressure rise increases with the Damköhler number. Additionally, it is shown that the tendency of the pressure rise is due to the balance between the propagation rate of the expansion wave generated in the end gas and the reaction rate at auto-ignition, which varies with the Damköhler number. To derive the analytical solution of the relationship between the pressure rise and Damköhler number, the end-gas auto-ignition model is simplified based on the numerical results. The simplified model for end-gas auto-ignition is then solved using Newton’s method, and the analytical solution of the pressure rise is derived.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-02-28 , DOI:
10.1080/13647830.2023.2182235
This study presents a numerical analysis of the impact of hydrogen addition on the consumption speed of premixed lean methane-air laminar flames exposed to combined strain and heat loss. Equivalence ratios of 0.9, 0.7, and 0.5 with fuel mixture composition ranging from pure methane to pure hydrogen are considered to cover a wide range of conditions in the lean region. The 1-D asymmetric counter-flow premixed laminar flame (aCFPF) with heat loss on the product side is considered as a flamelet configuration that represents an elementary unit of a turbulent flame and the consumption speed is used to characterise the effect of strain and heat loss. Due to the ambiguity in the definition of the consumption speed of multi-component mixtures, two definitions are compared. The first definition is based on a weighted combination of the consumption rate of the fuel species and the second one is based in the global heat release rate. The definition of the consumption speed based on the heat release results in lower values of the stretched flame speed and even an opposite response to strain rate for some methane-hydrogen-air mixtures compared to the definition based on the fuel consumption. Strain rate leads to an increase of the flame speed for the lean methane-hydrogen mixtures, reaching a maximum value after which the flame speed decreases with strain rate. Heat loss decreases the stretched flame speed and leads to a sooner extinction of the flamelet due to combined strain and heat loss. Hydrogen addition and equivalence ratio significantly impact the maximum consumption speed and the flame response to combined strain rate and heat loss. The effect of hydrogen on the thermo-diffusive properties of the mixture, characterised by the Zeldovich number and the effective Lewis number, are also analyzed and related to the effect on the consumption speed. Two definitions of the Lewis number of the multi-component fuel mixture are evaluated against the results from the aCFPF.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.40 | 36 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/ljfp